molecular formula C22H26N2O4S B2905513 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one CAS No. 878217-40-4

3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one

Cat. No.: B2905513
CAS No.: 878217-40-4
M. Wt: 414.52
InChI Key: BEDZWXOEFHNMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a complex organic compound that features prominently in several branches of scientific research due to its unique chemical structure and potential applications. This compound, often studied for its biological activities and chemical properties, offers numerous opportunities for exploration in pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one involves multiple steps:

  • Synthesis of the Piperazine Moiety: : The initial step involves the preparation of the piperazine derivative. Piperazine can be functionalized with the sulfonyl chloride and (E)-2-phenylethenyl group in the presence of a base such as triethylamine.

  • Formation of the Propan-1-one Framework: : This can be achieved through a Claisen-Schmidt condensation, which typically requires an aldehyde and a ketone in the presence of a strong base such as sodium hydroxide.

  • Coupling of the 2-Methoxyphenyl Group: : This involves the nucleophilic aromatic substitution, often using a halide derivative of methoxybenzene and a strong nucleophile under mild conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve high-yield reactions with a focus on scalability and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize yields while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

  • Oxidation: : In the presence of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Hydrogen gas with palladium on carbon.

  • Substitution Reagents: : Alkyl halides, benzyl bromide for nucleophilic substitutions; electrophilic agents for electrophilic substitutions.

Major Products

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or alkanes.

  • Substitution: : Depending on the substituent, the formation of varied organic derivatives.

Scientific Research Applications

This compound's versatile nature makes it valuable in:

  • Chemistry: : Used as an intermediate in organic synthesis for producing more complex molecules.

  • Biology: : Studied for its potential biological activities, including as a pharmacophore.

  • Medicine: : Potential use in drug development due to its unique structural features.

  • Industry: : Applications in material science and industrial chemistry for the development of novel materials and chemicals.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one exerts its effects involves interaction with biological molecules, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The presence of both aromatic and piperazine structures suggests potential for receptor binding and modulation of biological pathways, although specific molecular targets would require further empirical study.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1-piperazinylpropan-1-one: : Similar in structure but lacks the sulfonyl and phenylethenyl groups.

  • 1-[4-(Phenylethenyl)sulfonylpiperazin-1-yl]propan-1-one: : Lacks the methoxyphenyl group.

  • Propan-1-one derivatives: : Varied substituents leading to different chemical and biological properties.

Uniqueness

What sets 3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one apart is its combination of functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of the methoxy group, sulfonyl piperazine, and phenylethenyl moieties within a single compound provides a unique scaffold for further chemical exploration and application.

There you have it—a detailed look at this intriguing compound. Let me know if there's anything more specific you'd like to dive into!

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-21-10-6-5-9-20(21)11-12-22(25)23-14-16-24(17-15-23)29(26,27)18-13-19-7-3-2-4-8-19/h2-10,13,18H,11-12,14-17H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZWXOEFHNMGV-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.